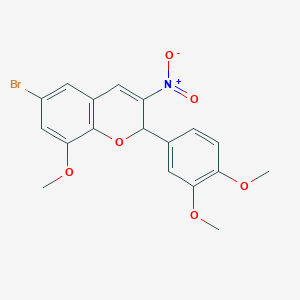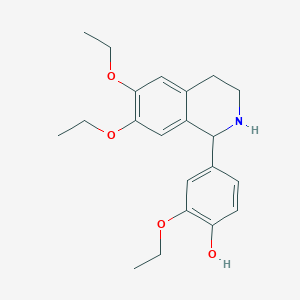
6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene
Übersicht
Beschreibung
6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene, commonly known as Bromo-DMA, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity among the recreational drug users due to its mind-altering effects. However, in the scientific community, Bromo-DMA has been studied for its potential therapeutic applications in the treatment of various disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene, a chromene derivative, is significant in synthetic chemistry due to its versatile applications. For instance, Asheri et al. (2016) synthesized dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, exploring its kinetic and thermodynamic aspects to facilitate further developments in synthetic approaches of chromene derivatives. This research underscores the importance of chromene derivatives in synthetic chemistry and their potential in creating novel compounds with diverse applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Potential in Cancer Research
Chromene derivatives have shown potential in cancer research. Yin et al. (2013) discovered 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which exhibited potent antiproliferative activities against various tumor cell lines. This compound also demonstrated anti-angiogenesis activity, suggesting its potential use in cancer therapy (Yin et al., 2013).
Photochromism Research
The study of photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, also involves chromene compounds. Hobley et al. (2000) investigated the photochromism of various chromene compounds, including 6-methoxy-2,2-diphenyl-2H-benzo[h]chromene. Their research contributes to understanding the photochromic behavior of chromene compounds, which is crucial in developing new materials for optical data storage and photo-switching applications (Hobley et al., 2000).
Structural and Chemical Analysis
Structural and chemical analysis of chromene derivatives provides insights into their properties and potential applications. The crystal structure analysis of various chromene compounds, as conducted by Inglebert et al. (2014), helps in understanding the conformation and molecular interactions of these compounds. Such studies are crucial for designing chromene-based materials with specific properties (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).
Potential in Medicinal Chemistry
The potential of chromene derivatives in medicinal chemistry is highlighted by their various biological activities. For example, a study on the synthesis and in vitro cytotoxicity of 2-aryl-3-nitro-2H-chromene derivatives by Rahmani-Nezhad et al. (2014) revealed their potent anti-breast cancer properties. Such research indicates the significance of chromene derivatives in the development of new therapeutic agents (Rahmani-Nezhad et al., 2014).
Eigenschaften
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO6/c1-23-14-5-4-10(8-15(14)24-2)17-13(20(21)22)7-11-6-12(19)9-16(25-3)18(11)26-17/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSBAOFROBZWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293217.png)
![4-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B4293225.png)

![9,11-dinitrobenzo[f]naphtho[1,2-b][1,4]oxazepine](/img/structure/B4293238.png)
![3-(5-{[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4293246.png)
![diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4293250.png)
![methyl 4-({[3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B4293257.png)
![(1-{[1-(1H-indol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4293261.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-phenyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293276.png)
![6-amino-4-(2-ethoxy-3-methoxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293278.png)
![6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293281.png)
![6'-amino-2-oxo-3'-pyridin-2-yl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293288.png)
![6-amino-3-pyridin-2-yl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293295.png)
![1-acetyl-6'-amino-2-oxo-3'-pyridin-2-yl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4293303.png)